![molecular formula C10H9BrFNO3 B3011597 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid CAS No. 926227-44-3](/img/structure/B3011597.png)
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including protection of functional groups, halogen-lithium exchange reactions, and the use of reagents like Lawesson's reagent for thionation. For example, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline involves protecting the amine group, followed by a lithium-bromine exchange and subsequent reactions . Similarly, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines involves a cyclocondensation reaction and formylation using Vilsmeyer-Haack reagent . These methods could potentially be adapted for the synthesis of 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid.
Molecular Structure Analysis
The molecular structure of compounds is typically characterized using techniques such as NMR and X-ray diffraction analysis. The papers describe the use of these methods to determine the structures and regioselectivity of the reactions , . For the compound of interest, similar analytical techniques would be employed to confirm its structure and purity.
Chemical Reactions Analysis
The papers discuss various chemical reactions, including cyclopalladation, Suzuki cross-coupling, and the synthesis of fluorescent probes , . These reactions are important for the functionalization of compounds and could be relevant for further derivatization of 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds, such as their photophysical properties and catalytic activity, are also discussed. For instance, the palladium complexes described in one paper exhibit luminescence and high catalytic activity for Suzuki cross-coupling reactions . The boronic acid derivative mentioned in another paper has a relatively low pKa value, which is significant for its application in glucose sensing materials . These properties would be important to consider when analyzing 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid.
Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
Research has explored the synthesis of various fluorinated compounds, which are significant in medicinal chemistry. For example, Sharma et al. (1999) reported the synthesis of 3-fluoro-1-methylphenothiazines through a process involving Smiles rearrangement, highlighting the importance of fluorinated compounds in chemical synthesis (Sharma et al., 1999). Similarly, Hazra et al. (1997) discussed the synthesis of chloramphenicol, a significant antibiotic, using a new intermediate that includes formamido derivatives (Hazra, Pore, & Maybhate, 1997).
Applications in Organic Synthesis
The compound plays a role in the synthesis of racemic amino acids and related compounds. Kitagawa et al. (2004) described the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, showcasing the utility of these compounds in organic chemistry (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Synthesis of Antidepressant Compounds
Tao Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, exploring its potential as an antidepressant. This study shows the relevance of fluorophenyl compounds in developing new therapeutic agents (Yuan, 2012).
Antiprotozoal Agents
Ismail et al. (2005) synthesized biphenyl benzimidazole diamidines starting with haloarylcarbonitriles, including 2-bromo-2-fluorobenzaldehyde. These compounds showed significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2005).
Synthesis of Cytotoxic Compounds
Gul et al. (2009) explored the synthesis of 1-Aryl-3-buthylamino-1-propanone hydrochloride type mono Mannich bases, demonstrating their cytotoxic potency against human T-lymphocytes and myoblasts. This research highlights the role of similar compounds in cancer research (Gul et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(2-bromo-5-fluorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c11-8-2-1-6(12)5-7(8)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZYDECMIMFTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

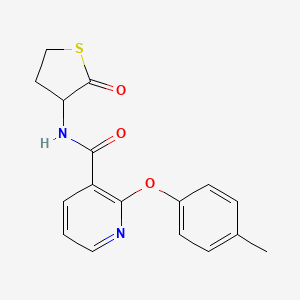

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)
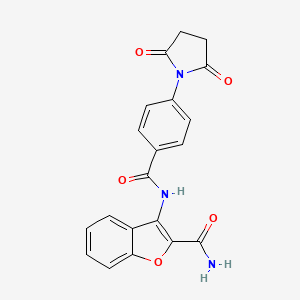
![2-[(Oxolan-2-yl)methoxy]pyrazine](/img/structure/B3011518.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3011520.png)
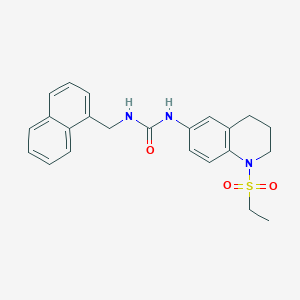
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B3011525.png)
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3011527.png)
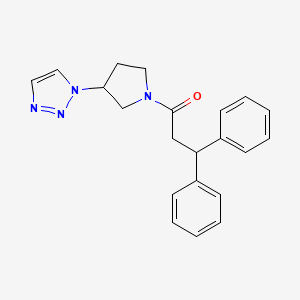
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B3011532.png)
![5-allyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3011534.png)
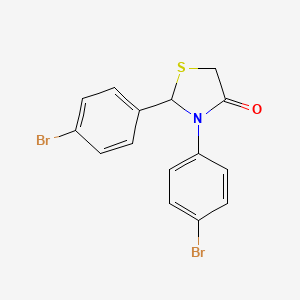
![Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3011537.png)